molecular formula C9H12F2N2O5 B12335122 5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12335122
M. Wt: 266.20 g/mol
InChI Key: DQHXXWFOMORCQO-NLQUXFCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2’-deoxyuridine involves several key steps. One common method starts with methyl-2-deoxy-D-ribofuranoside, which undergoes p-toluoylation and subsequent hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine. This intermediate is then condensed with 1-acetoxymercuri-5-fluorouracil, followed by hydrolysis to remove the p-toluoyl group, yielding the final product .

Industrial Production Methods

Industrial production of 5-fluoro-2’-deoxyuridine typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk quantities for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various fluorinated derivatives and modified nucleosides, which can have different biological activities and applications .

Scientific Research Applications

5-fluoro-2’-deoxyuridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2’-deoxyuridine involves its incorporation into DNA, where it inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2’-deoxyuridine is unique due to its dual role as an antiviral and antineoplastic agent. Its ability to inhibit thymidylate synthetase and incorporate into DNA distinguishes it from other similar compounds, providing a broad spectrum of applications in both research and clinical settings .

Properties

Molecular Formula

C9H12F2N2O5

Molecular Weight

266.20 g/mol

IUPAC Name

5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H12F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h3-6,8,14-15H,1-2H2,(H,12,16,17)/t3?,4-,5-,6-,8-/m1/s1

InChI Key

DQHXXWFOMORCQO-NLQUXFCRSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)F

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F

Origin of Product

United States

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